
(S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-
pyrrolidinecarboxylic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
N-BOC-4,4-DIFLUORO-L-

PROLINE

Cat. No.: B155118 Get Quote

An In-depth Technical Guide to (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic

Acid

Abstract
(S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid, also known as N-Boc-4,4-
difluoro-L-proline, is a synthetic amino acid derivative that has garnered significant interest in

medicinal chemistry and drug discovery. The incorporation of gem-difluoro functionality at the

C4 position of the proline ring introduces unique conformational constraints and modulates the

electronic properties of the molecule. This guide provides a comprehensive overview of its

chemical structure, physicochemical properties, synthesis, and applications, with a focus on its

role in the development of novel therapeutics.

Chemical Structure and Identification
The chemical structure of (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid is

characterized by a pyrrolidine ring with a carboxylic acid at the C2 position in the (S)-

configuration. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and two

fluorine atoms are attached to the C4 position.

Caption: 2D Structure of the title compound.

Table 1: Chemical Identifiers and Properties
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Property Value

Molecular Formula C10H15F2NO4[1][2]

Molecular Weight 251.23 g/mol [1][2]

CAS Number 203866-15-3[1][2]

Appearance White solid[1]

Melting Point 118 - 123 °C[1]

Optical Rotation [a]D25 = -44 ± 2º (c=1.04 g/100mL in MeOH)[1]

Purity ≥ 98% (HPLC)[1]

Synonyms

N-Boc-4,4-difluoro-L-proline, (2S)-1-(tert-

Butoxycarbonyl)-4,4-difluoropyrrolidine-2-

carboxylic acid[1][2]

Synthesis
A common synthetic route to obtain (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-

pyrrolidinecarboxylic acid involves the hydrolysis of its corresponding methyl ester. The

synthesis starts from the commercially available tert-butyl (S)-2-methyl-4-pyrrolidine-1,4-

difluoropyrrolidine-2-carboxylate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.chemimpex.com/products/16538
https://pubchem.ncbi.nlm.nih.gov/compound/22977458
https://www.chemimpex.com/products/16538
https://pubchem.ncbi.nlm.nih.gov/compound/22977458
https://www.chemimpex.com/products/16538
https://pubchem.ncbi.nlm.nih.gov/compound/22977458
https://www.chemimpex.com/products/16538
https://www.chemimpex.com/products/16538
https://www.chemimpex.com/products/16538
https://www.chemimpex.com/products/16538
https://www.chemimpex.com/products/16538
https://pubchem.ncbi.nlm.nih.gov/compound/22977458
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


tert-butyl (S)-2-methyl-4,4-difluoropyrrolidine-1,2-dicarboxylate

NaOH (aq), Methanol, THF

1. Dissolution

Ester Hydrolysis

2. Reaction at RT

HCl (aq)

3. Work-up

DCM Extraction

4. Purification

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid

Click to download full resolution via product page

Caption: Synthetic workflow for the title compound.

Experimental Protocol: Hydrolysis of the Methyl Ester
This protocol details the final step in the synthesis of N-Boc-4,4-difluoro-L-proline from its

methyl ester precursor.[3]

Dissolution: Dissolve 1.08 g (4.08 mmol) of tert-butyl (S)-2-methyl-4,4-difluoropyrrolidine-1,2-

dicarboxylate in a mixture of 10 mL of methanol and 10 mL of tetrahydrofuran.[3]
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Reaction: Add 6.12 mL of a 2 M aqueous solution of sodium hydroxide to the solution. Stir

the reaction mixture at room temperature for 1 hour.[3]

Solvent Removal: After the reaction is complete, remove the organic solvents under reduced

pressure.[3]

Acidification: Dilute the remaining aqueous phase with water and acidify by adding 6.12 mL

of 2 M hydrochloric acid.[3]

Extraction: Extract the product with dichloromethane (3 times). Combine the organic layers.

[3]

Washing and Drying: Wash the combined organic layer with brine, dry over anhydrous

magnesium sulfate, and filter.[3]

Final Product: Remove the solvent under reduced pressure to obtain the final product as a

white solid (yield: 1.01 g, 99%).[3]

Applications in Research and Drug Development
The unique structural features of (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic

acid make it a valuable building block in several areas of pharmaceutical research.

Peptide Synthesis: It is used to create fluorinated peptides. The difluoromethyl group can

enhance the metabolic stability and bioactivity of these peptides.[1] This modification can

lead to improved pharmacological properties, such as increased resistance to enzymatic

degradation and enhanced binding affinity to biological targets.[1]

Medicinal Chemistry: This compound serves as a scaffold for the synthesis of various

enzyme inhibitors and modulators.[1] It has been applied in the design of inhibitors for

targets in therapeutic areas like oncology and neurology.[1] For instance, it is used as a

molecular scaffold for synthesizing fibroblast activation protein, a trans-membrane serine

protease.[4]

Conformational Control: The introduction of the gem-difluoro group at the 4-position of the

proline ring induces a conformational bias, favoring the cis-conformer.[4] This property is

valuable in peptide and protein chemistry for controlling the secondary structure. The
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conformational selectivity can be studied using 19F NMR, which is a powerful tool for

analyzing the isomerization of peptides and proteins.[4]

Asymmetric Synthesis: As an S-enantiomer, it can be used as an additive or catalyst in

asymmetric reactions.[4]

Physicochemical Data Summary
The following table summarizes key physicochemical data for (S)-1-(tert-Butoxycarbonyl)-4,4-

difluoro-2-pyrrolidinecarboxylic acid.

Table 2: Physicochemical Properties

Property Value Reference

Molecular Weight 251.23 g/mol [2]

XLogP3-AA 1.5 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
5 [2]

Rotatable Bond Count 3 [2]

Exact Mass 251.09691428 Da [2]

Monoisotopic Mass 251.09691428 Da [2]

Topological Polar Surface Area 66.8 Å² [2]

Heavy Atom Count 17 [2]

Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, this compound is associated with the following hazards:

H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Standard precautionary measures, including the use of personal protective equipment such as

gloves and safety glasses, should be taken when handling this chemical. Work should be

conducted in a well-ventilated area.

Conclusion
(S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid is a highly functionalized

proline derivative with significant applications in modern drug discovery and chemical biology.

Its synthesis is well-established, and its unique properties, stemming from the gem-difluoro

substitution, provide researchers with a valuable tool for designing conformationally

constrained peptides and small molecule inhibitors with enhanced pharmacological profiles.

Further exploration of this and related fluorinated amino acids is expected to continue to

contribute to the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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